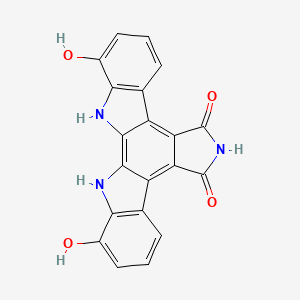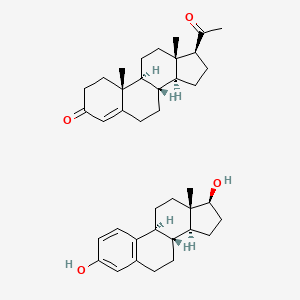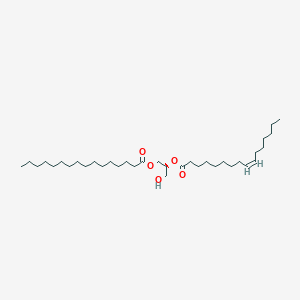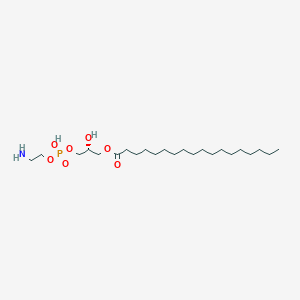
1-十八烷酰基-sn-甘油-3-磷酸乙醇胺
描述
18:0 LYSO-PE, also known as 1-Stearoyl-2-Hydroxy-sn-Glycero-3-Phosphoethanolamine, is a lysophospholipid. It is a derivative of phosphatidylethanolamine, where one of the fatty acid chains is removed. This compound is known for its ability to induce an increase in intracellular calcium levels ([Ca2+]i) and is commonly used as a phospholipid standard for lipid analysis by electrospray mass spectrometry (ESI-MS)/MS .
科学研究应用
18:0 LYSO-PE has a wide range of applications in scientific research:
Chemistry: Used as a standard for lipid analysis by ESI-MS/MS.
Biology: Studied for its role in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in neurological diseases due to its ability to modulate intracellular calcium levels.
Industry: Used in the formulation of lipid-based drug delivery systems
作用机制
Target of Action
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine, also known as N-octadecanoyl-sn-glycero-3-phosphoethanolamine or 18:0 Lyso PE, is a type of N-acyl-sn-glycero-3-phosphoethanolamine It is known to be used as a phospholipid (pl) standard for lipid profiling .
Mode of Action
As a type of n-acyl-sn-glycero-3-phosphoethanolamine, it is likely involved in the formation and modification of cellular membranes .
Biochemical Pathways
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine is involved in the ferroptosis pathway . Ferroptosis is a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides. It is distinct from other forms of cell death like apoptosis, necrosis, and autophagy .
Result of Action
As a component of cellular membranes, it likely plays a role in maintaining cellular structure and function .
Action Environment
The action, efficacy, and stability of 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine are likely influenced by various environmental factors. For instance, temperature can affect the stability of the compound, as it is typically stored at -20°C . Furthermore, the compound’s action and efficacy may be influenced by the presence of other molecules in its environment, such as enzymes and other lipids.
生化分析
Biochemical Properties
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine is involved in several biochemical reactions, primarily related to lipid metabolism and membrane dynamics. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate for lysophosphatidylglycerol acyltransferase 1 (LPGAT1), which catalyzes the acylation of lysophosphatidylglycerol to form phosphatidylglycerol . Additionally, 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine is known to interact with phospholipase A2, an enzyme that hydrolyzes phospholipids to release fatty acids and lysophospholipids . These interactions are crucial for maintaining the structural integrity and functionality of cellular membranes.
Cellular Effects
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. This compound is involved in the initiation of autophagy, a cellular process that degrades and recycles cellular components . It also affects cell signaling pathways by modulating the activity of signaling molecules such as protein kinase C and phosphatidylinositol 3-kinase . Furthermore, 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine can impact gene expression by altering the transcriptional activity of specific genes involved in lipid metabolism and cellular stress responses .
Molecular Mechanism
The molecular mechanism of 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine involves its interactions with various biomolecules and its role in enzyme activation or inhibition. This compound binds to specific receptors and enzymes, modulating their activity. For example, it can inhibit the activity of phospholipase A2, thereby reducing the release of arachidonic acid and subsequent production of inflammatory mediators . Additionally, 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine can activate protein kinase C, leading to the phosphorylation of target proteins and modulation of cellular signaling pathways . These molecular interactions are essential for regulating cellular functions and maintaining homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels . Long-term studies have shown that 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine can have sustained effects on cellular function, including prolonged activation of autophagy and modulation of gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine can vary with different dosages in animal models. At low doses, this compound can enhance cellular functions such as autophagy and lipid metabolism . At high doses, it can induce toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine in therapeutic applications.
Metabolic Pathways
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine is involved in several metabolic pathways, including the synthesis and degradation of phospholipids. This compound is a substrate for enzymes such as lysophosphatidylglycerol acyltransferase 1 (LPGAT1) and phospholipase A2, which play key roles in lipid metabolism . Additionally, 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine can influence metabolic flux by modulating the activity of enzymes involved in fatty acid synthesis and degradation . These metabolic pathways are essential for maintaining cellular lipid homeostasis and energy balance.
Transport and Distribution
Within cells and tissues, 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine is transported and distributed through specific transporters and binding proteins. This compound can interact with lipid transport proteins such as phospholipid transfer protein (PLTP) and apolipoproteins, facilitating its movement across cellular membranes . Additionally, 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for elucidating its role in cellular processes.
Subcellular Localization
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . This compound can be targeted to specific organelles through post-translational modifications and interactions with targeting signals . The subcellular localization of 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine is essential for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18:0 LYSO-PE typically involves the enzymatic hydrolysis of phosphatidylethanolamine. Phospholipase A2 is commonly used to cleave the fatty acid at the sn-2 position, resulting in the formation of lysophosphatidylethanolamine . The reaction conditions often include a buffered aqueous solution at a pH optimal for the enzyme activity, typically around pH 7.4, and a temperature of 37°C.
Industrial Production Methods
Industrial production of 18:0 LYSO-PE involves similar enzymatic processes but on a larger scale. The process includes the extraction of phosphatidylethanolamine from natural sources such as egg yolk or soybeans, followed by enzymatic hydrolysis. The product is then purified using chromatographic techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
18:0 LYSO-PE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized lysophospholipids, which are important in signaling pathways.
Reduction: Reduction reactions can convert oxidized lysophospholipids back to their reduced forms.
Substitution: This involves the replacement of the hydroxyl group with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and other oxidizing agents. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized lysophospholipids.
Reduction: Reduced lysophospholipids.
Substitution: Various substituted lysophospholipids depending on the nucleophile used.
相似化合物的比较
Similar Compounds
181 LYSO-PE:
160 LYSO-PE: Contains a palmitoyl group instead of a stearoyl group.
180 LYSO-PC: Similar structure but with a choline head group instead of ethanolamine
属性
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYWOYAFBUOUFP-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914019 | |
| Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPE(18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69747-55-3 | |
| Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPE(18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine was significantly upregulated in rainbow trout infected with IHNV. What is the potential significance of this finding?
A1: While the study highlights the upregulation of 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine in infected fish [], it does not delve into the specific role of this compound in the context of IHNV infection. 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine is a type of phosphatidylethanolamine, a class of phospholipids found in cell membranes. Further research is needed to elucidate its potential role in the immune response to IHNV infection in rainbow trout. This could involve investigating:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


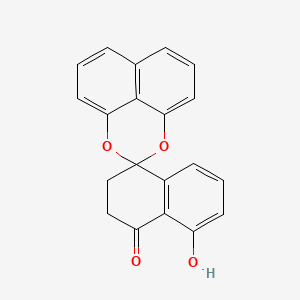
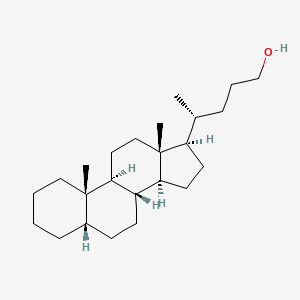
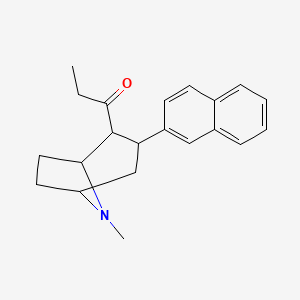
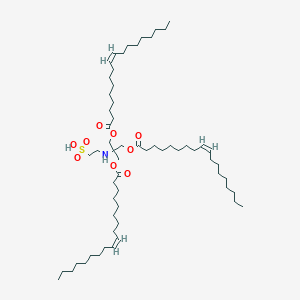
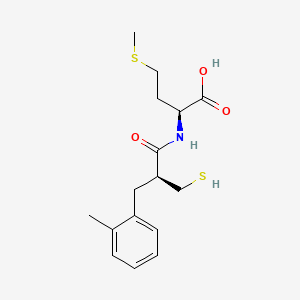
![[2-methyl-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1243015.png)
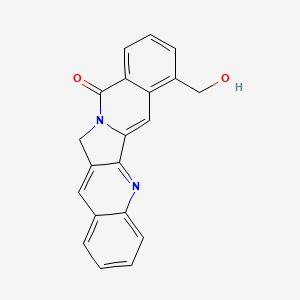
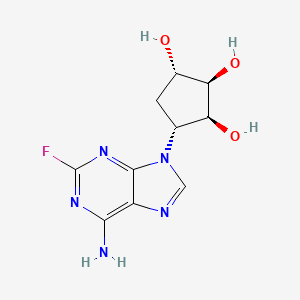

![2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1243020.png)

